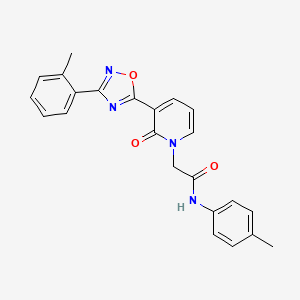

2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c1-15-9-11-17(12-10-15)24-20(28)14-27-13-5-8-19(23(27)29)22-25-21(26-30-22)18-7-4-3-6-16(18)2/h3-13H,14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGPNIPYKPFEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule characterized by its unique structural features that include an oxadiazole ring, a pyridine moiety, and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and enzyme inhibition properties.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 400.438 g/mol. The structure integrates multiple functional groups that enhance its reactivity and biological activity.

Enzyme Inhibition

The structural features of this compound suggest potential for enzyme inhibition. The amide and carbonyl groups may interact with enzyme binding sites, modulating various biological processes. Compounds with similar structures have demonstrated inhibitory effects on enzymes relevant to diseases, indicating that this compound could be evaluated for similar activities.

Anticancer Activity

Recent studies on related oxadiazole derivatives have shown promising anticancer properties. For instance, certain derivatives have been reported to induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways . Molecular docking studies have indicated strong interactions between these derivatives and estrogen receptors, which could be relevant for breast cancer therapies . While specific data on this compound's anticancer activity are not yet available, it is hypothesized that it may exhibit similar effects due to structural similarities.

In Vitro Studies

In vitro evaluations of other oxadiazole-containing compounds have highlighted their cytotoxic effects against various cancer cell lines. For example, certain oxadiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells . Future studies should focus on testing this particular compound against a range of cancer cell lines to determine its potential therapeutic index.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally related compounds reveals insights into the biological activity of oxadiazole derivatives. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(4-chlorophenyl)-2-acetamide | Contains a chlorophenyl group but lacks the oxadiazole ring | Simpler structure; less diverse reactivity |

| N-(2-methylphenyl)-3-(1,2,4-triazol-5-yl)acetamide | Incorporates a triazole ring instead of oxadiazole | Potentially different biological activities |

| N-[4-(dimethylamino)phenyl]-acetamide | Features a dimethylamino group | Offers distinct electronic properties affecting reactivity |

This table illustrates how variations in structure can influence biological activity. The integration of multiple functional groups in this compound may enhance its potential as a lead compound for drug development.

Scientific Research Applications

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide exhibit potential as antitubercular agents . For instance, a study synthesized several substituted derivatives and evaluated their activity against Mycobacterium tuberculosis. Some compounds demonstrated significant inhibitory activity with low IC50 values, suggesting that modifications to the oxadiazole structure can enhance efficacy against tuberculosis .

Anticancer Properties

The incorporation of oxadiazole moieties into drug candidates has been linked to enhanced anticancer activity. Recent studies have highlighted the ability of oxadiazole derivatives to inhibit cancer cell proliferation across various cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. For example, compounds with oxadiazole structures were shown to induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis induction |

| Compound B | HCT-116 | 0.78 | Cell cycle arrest |

| Compound C | A549 | 0.11 | Caspase activation |

Neuroprotective Effects

Oxadiazoles have also been investigated for their neuroprotective properties. Some derivatives have shown promise in inhibiting acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The potential for these compounds to modulate neurotransmitter levels suggests they could serve as therapeutic agents in neurological disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of oxadiazole derivatives typically involves reactions that allow for the introduction of various substituents that can significantly alter biological activity. The structure-activity relationship studies indicate that electron-withdrawing groups at specific positions enhance the potency of these compounds against targeted diseases .

Table 2: Summary of Synthesis Methods

| Synthesis Method | Advantages |

|---|---|

| Microwave-assisted synthesis | Short reaction time, high yields |

| Traditional thermal methods | Established protocols |

| Green chemistry approaches | Environmentally friendly |

Pharmaceutical Formulations

Given the promising biological activities associated with this compound class, there is ongoing research into formulating these compounds into drug delivery systems that enhance bioavailability and target specificity. Nanoparticle formulations and liposomal delivery systems are being explored to improve therapeutic outcomes .

Comparison with Similar Compounds

N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide (16b)

- Key Features :

- Contains a cephalosporin β-lactam core fused with a 1,2,4-oxadiazole ring.

- The p-tolyl acetamide group is conserved, but the oxadiazole substituent is a methyl group instead of o-tolyl.

- Synthesis : 54% yield, with spectral data (IR: 1769 cm⁻¹ for β-lactam; NMR: δ 2.25 ppm for p-tolyl methyl) .

- Activity: Demonstrates selective activity against non-replicating Mycobacterium tuberculosis, likely due to the β-lactam’s ability to target cell-wall synthesis .

N-(4-Methoxybenzyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

- Key Features: Substitutes the oxadiazole-pyridinone system with a thieno-pyrimidinone scaffold. Includes a sulfur-containing thioacetamide linkage.

Comparative Data Table

Research Findings and Implications

- Replacement of p-tolyl with PMB () introduces polarity, which could optimize pharmacokinetics but requires empirical validation.

- Synthetic Challenges: The target compound’s oxadiazole-pyridinone system likely demands precise cyclization conditions, as seen in the 54% yield of analog 16b .

- Biological Relevance: Unlike the thieno-pyrimidinone analog (), the target compound lacks sulfur, which may reduce off-target interactions with cysteine-rich enzymes .

Q & A

Basic: What are the critical steps in synthesizing 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide?

Methodological Answer:

The synthesis typically involves:

Oxadiazole Ring Formation : Cyclization of precursors like nitriles and hydroxylamine derivatives under reflux with catalysts (e.g., ZnCl₂ or NaHCO₃) .

Coupling Reactions : Attaching the pyridinone and acetamide moieties via nucleophilic substitution or amidation. Common reagents include DMF as a solvent and K₂CO₃/NaOH as bases to deprotonate intermediates .

Purification : Column chromatography or recrystallization (e.g., using pet-ether or ethyl acetate) to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Temperature Control : Higher yields are achieved by maintaining reflux temperatures (80–120°C) during oxadiazole formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF or dichloromethane may reduce side reactions .

- Catalyst Screening : Test alternatives like Pd/C for coupling steps or Lewis acids (e.g., ZnCl₂) for cyclization. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions .

Basic: Which characterization techniques are essential to confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on o-tolyl/p-tolyl) and pyridinone tautomerism .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Tautomerism Analysis : Pyridinone rings often exhibit keto-enol tautomerism, which alters NMR signals. Use variable-temperature NMR or DFT calculations to model tautomeric equilibria .

- Impurity Profiling : Employ HPLC-MS to detect byproducts from incomplete coupling or oxidation .

- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., oxadiazole derivatives with para-substituted aryl groups) .

Basic: What stability tests are recommended for this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Heat samples to 40–60°C for 24–72 hours and monitor degradation via TLC or HPLC .

- Photostability : Expose to UV light (254 nm) and track changes in UV-Vis spectra .

- pH Sensitivity : Incubate in buffers (pH 3–10) and assess hydrolysis by LC-MS .

Advanced: How can computational modeling aid in predicting biological activity or reactivity?

Methodological Answer:

- Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., kinases or GPCRs) based on oxadiazole’s electron-deficient ring .

- Reactivity Predictions : Apply density functional theory (DFT) to model reaction pathways (e.g., nucleophilic attack on the oxadiazole ring) .

- ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

- 1,2,4-Oxadiazole : Electrophilic at C5; susceptible to nucleophilic substitution or ring-opening under acidic conditions .

- Pyridinone Ring : Keto-enol tautomerism affects hydrogen-bonding capacity and metal coordination .

- Acetamide Group : Participates in hydrogen bonding with biological targets; sensitive to hydrolysis in basic conditions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace o-tolyl with halophenyl or electron-withdrawing groups) .

Bioactivity Assays : Test analogs against disease-relevant targets (e.g., cancer cell lines via MTT assay) .

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) with activity .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and consult safety data sheets (SDS) .

Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields or impurities)?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .

- Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, temperature) using software like MODDE .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.